molecular formula C8H9NO2 B016588 Methyl 5-Methylnicotinate CAS No. 29681-45-6

Methyl 5-Methylnicotinate

Cat. No. B016588
Key on ui cas rn: 29681-45-6
M. Wt: 151.16 g/mol
InChI Key: KQILMMLAGGFMCM-UHFFFAOYSA-N
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Patent
US09242981B2

Procedure details

To methyl 5-methylnicotinate (2 g), PtO2 (100 mg) was added. The reaction flask was put under vacuum, and 125 N HCl in methanol (15 mL) was added. The reaction was put under 40 psi hydrogen gas and shaked overnight. The reaction mixture was filtered through celite and concentrated under vacuo. The crude product was progressed to the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].Cl.[H][H]>CO.O=[Pt]=O>[CH3:1][CH:2]1[CH2:3][NH:4][CH2:5][CH:6]([C:7]([O:9][CH3:10])=[O:8])[CH2:11]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1C=NC=C(C(=O)OC)C1
Name
Quantity
100 mg
Type
catalyst
Smiles
O=[Pt]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was progressed to the next step without further purification

Outcomes

Product
Name
Type
Smiles
CC1CC(CNC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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